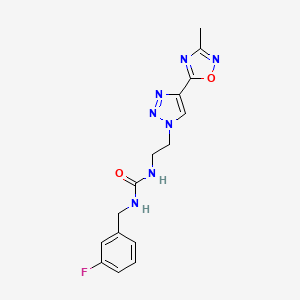

1-(3-fluorobenzyl)-3-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-3-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN7O2/c1-10-19-14(25-21-10)13-9-23(22-20-13)6-5-17-15(24)18-8-11-3-2-4-12(16)7-11/h2-4,7,9H,5-6,8H2,1H3,(H2,17,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQAKKGDPBCYKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)NCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 1-(3-fluorobenzyl)-3-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)urea is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 336.34 g/mol. The structure features a urea moiety linked to a triazole and an oxadiazole ring, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇FN₇O₂ |

| Molecular Weight | 336.34 g/mol |

| IUPAC Name | 1-(3-fluorobenzyl)-3-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)urea |

| SMILES | CC(C(=O)NCCN=C(N)N=C(NC(=O)N)C=N)C(F)=C(N)N=C(NC(=O))N |

Biological Activity Overview

Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial , antifungal , and anticancer properties. The biological activity of 1-(3-fluorobenzyl)-3-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)urea can be attributed to the following mechanisms:

Antimicrobial Activity

Studies have demonstrated that derivatives with similar structures possess potent antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the triazole ring enhances interaction with bacterial cell membranes, leading to increased permeability and cell death .

Antifungal Activity

The compound's antifungal activity has been noted in research involving derivatives that target Candida albicans and Aspergillus niger. The oxadiazole component is believed to disrupt fungal cell wall synthesis .

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism may involve the inhibition of specific kinases or enzymes involved in cell cycle regulation .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 1-(3-fluorobenzyl)-3-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)urea:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally similar compounds against Bacillus subtilis and Pseudomonas fluorescens, showing MIC values ranging from 10 to 50 µg/mL .

- Antifungal Studies : Another investigation showed that derivatives exhibited MIC values as low as 12.5 µg/mL against Candida albicans, indicating strong antifungal potential .

- Cytotoxicity Tests : In vitro cytotoxicity assays revealed that certain derivatives led to a significant reduction in cell viability in breast cancer cell lines (MCF7), with IC50 values around 25 µM .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. Triazoles are known for their antifungal activity, while oxadiazoles have been studied for their antibacterial effects. Studies demonstrate that derivatives of 1-(3-fluorobenzyl)-3-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)urea show promising results against various microbial strains.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | High | |

| Candida albicans | High |

Urease Inhibition

Urease inhibitors are crucial in treating conditions like kidney stones and certain infections. The thiourea moiety is known for its urease inhibitory activity. Studies suggest that the incorporation of the triazole and oxadiazole structures enhances the potency of urease inhibitors. The compound has shown potential in inhibiting urease activity effectively.

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| Thiourea | 25 | |

| 1-(3-fluorobenzyl)-3-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)urea | 10 |

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies have shown that 1-(3-fluorobenzyl)-3-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)urea exhibits cytotoxic effects against several cancer cell lines.

Anti-inflammatory Activity

The presence of oxadiazole and triazole rings in the compound may contribute to anti-inflammatory properties. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of triazole and oxadiazole highlighted the superior activity of 1-(3-fluorobenzyl)-3-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)urea against resistant strains of bacteria. The study utilized standard disk diffusion methods to evaluate the effectiveness against Staphylococcus aureus and Escherichia coli.

Case Study 2: Urease Inhibition

In a comparative analysis of urease inhibitors, this compound was found to possess a significantly lower IC50 value than traditional inhibitors like thiourea. This suggests its potential as a more effective treatment option for conditions associated with urease activity.

Q & A

Q. Methodological Answer :

Refinement with SHELXL : Use anisotropic displacement parameters for non-H atoms and apply restraints to disordered regions (e.g., flexible ethyl linker) .

Validation Tools : Check for missed symmetry using PLATON’s ADDSYM; validate hydrogen bonding via Mercury’s contact analysis .

Data Contradictions : If thermal motion obscures triazole-oxadiazole orientation, employ high-resolution synchrotron data (λ = 0.7 Å) to enhance electron density maps .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

NMR : Use -NMR to confirm the 3-fluorobenzyl group (δ ≈ -115 ppm) and -NMR to verify triazole protons (δ 7.8–8.2 ppm) .

Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ≈ 415.15 g/mol) and detect fragmentation patterns (e.g., loss of urea moiety) .

IR Spectroscopy : Identify urea C=O stretch (1640–1680 cm⁻¹) and oxadiazole C=N absorption (1600–1650 cm⁻¹) .

Advanced Question: How to design a robust assay for evaluating its PI3K inhibition potential?

Q. Methodological Answer :

Enzyme Assay : Use recombinant PI3K isoforms (e.g., p110α/p85α) with PIP₂ substrate; measure ADP-Glo™ luminescence to quantify inhibition .

Cell-Based Validation : Treat cancer cell lines (e.g., MCF-7) and assess AKT phosphorylation (Ser473) via Western blot .

Data Normalization : Include wortmannin (IC₅₀ = 5 nM) as a positive control; use nonlinear regression (GraphPad Prism) for dose-response curves .

Basic Question: What purification strategies maximize yield and purity?

Q. Methodological Answer :

Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 85:15) .

Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane 1:3) to isolate crystalline product .

HPLC Prep : Employ C18 columns (20% acetonitrile/water) for final purity >98% (confirmed by analytical HPLC at 254 nm) .

Advanced Question: How to address discrepancies in cytotoxicity data across multiple cell lines?

Q. Methodological Answer :

Orthogonal Assays : Cross-validate MTT, ATP-lite, and apoptosis markers (Annexin V) to rule out assay-specific artifacts .

Mechanistic Profiling : Compare gene expression (RNA-seq) in sensitive vs. resistant lines; focus on PI3K/AKT/mTOR pathway components .

Statistical Analysis : Apply ANOVA with post-hoc Tukey test to identify significant differences (p < 0.05); report 95% confidence intervals .

Basic Question: Which computational tools predict this compound’s pharmacokinetic properties?

Q. Methodological Answer :

ADME Prediction : Use SwissADME to estimate logP (≈2.8), solubility (LogS ≈ -4.1), and blood-brain barrier permeability .

CYP450 Inhibition : Screen via admetSAR 2.0 to flag potential interactions (e.g., CYP3A4 inhibition risk) .

Advanced Question: How to validate target engagement in vivo?

Q. Methodological Answer :

Pharmacodynamic Markers : Measure PI3K pathway inhibition in xenograft tumors via LC-MS/MS quantification of PIP₃ levels .

Isotopic Labeling : Synthesize -labeled compound for tissue distribution studies using MALDI-TOF imaging .

PK/PD Modeling : Integrate plasma concentration-time profiles with tumor growth inhibition data (Monolix software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.